molecular formula C19H18N2O4S B2445657 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 780792-85-0

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2445657
CAS No.: 780792-85-0
M. Wt: 370.42
InChI Key: XCBFTUNJHIKUGK-UHFFFAOYSA-N
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Description

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that features a thiazole ring, a spirocyclic structure, and a dioxaspiro moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of aldehyde derivatives with 5-phenylthiazol-2-amine in the presence of a catalyst such as triethylamine acetate (TEAA) at room temperature. Triethylphosphite is then added to the mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure, which imparts specific chemical properties that enhance its stability and reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFTUNJHIKUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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